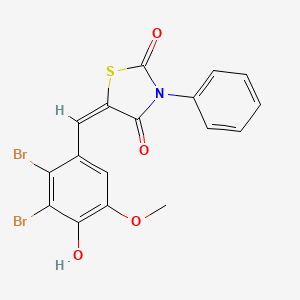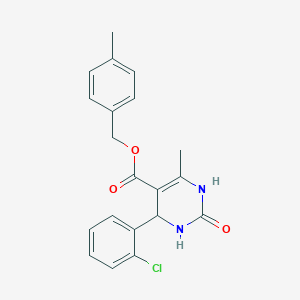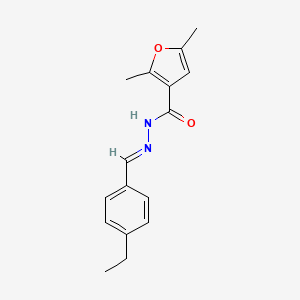![molecular formula C25H19N3O5 B11676228 3-(4-methoxyphenyl)-2-[5-(4-nitrophenyl)furan-2-yl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11676228.png)
3-(4-methoxyphenyl)-2-[5-(4-nitrophenyl)furan-2-yl]-2,3-dihydroquinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-METHOXYPHENYL)-2-[5-(4-NITROPHENYL)FURAN-2-YL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE: is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, a methoxyphenyl group, a nitrophenyl group, and a furan ring, making it a unique and interesting molecule for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYPHENYL)-2-[5-(4-NITROPHENYL)FURAN-2-YL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step involves the substitution reaction of the quinazolinone core with a methoxyphenyl halide in the presence of a base such as potassium carbonate.
Formation of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.
Introduction of the Nitrophenyl Group: This step involves the nitration of the furan ring using a nitrating agent such as nitric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and furan rings, leading to the formation of corresponding quinones and other oxidized products.
Reduction: The nitro group in the nitrophenyl ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common reagents include halides, sulfonates, and organometallic reagents.
Major Products Formed
Oxidation Products: Quinones, hydroxy derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a promising candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its diverse biological activities suggest that it could be developed into a drug for treating various diseases, including infections, inflammation, and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the production of polymers, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 3-(4-METHOXYPHENYL)-2-[5-(4-NITROPHENYL)FURAN-2-YL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may involve the inhibition of pro-inflammatory enzymes, while its anticancer activity may involve the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
3-(4-METHOXYPHENYL)-2-[5-(4-AMINOPHENYL)FURAN-2-YL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE: Similar structure but with an amino group instead of a nitro group.
3-(4-HYDROXYPHENYL)-2-[5-(4-NITROPHENYL)FURAN-2-YL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE: Similar structure but with a hydroxy group instead of a methoxy group.
3-(4-METHOXYPHENYL)-2-[5-(4-NITROPHENYL)THIOPHEN-2-YL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
The uniqueness of 3-(4-METHOXYPHENYL)-2-[5-(4-NITROPHENYL)FURAN-2-YL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE lies in its specific combination of functional groups and rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
分子式 |
C25H19N3O5 |
|---|---|
分子量 |
441.4 g/mol |
IUPAC 名称 |
3-(4-methoxyphenyl)-2-[5-(4-nitrophenyl)furan-2-yl]-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C25H19N3O5/c1-32-19-12-10-17(11-13-19)27-24(26-21-5-3-2-4-20(21)25(27)29)23-15-14-22(33-23)16-6-8-18(9-7-16)28(30)31/h2-15,24,26H,1H3 |
InChI 键 |
ULYZWBUUVLIJQR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3Z)-3-[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11676149.png)
![2-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B11676151.png)
![Ethyl 2-({[5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5-(1-hydroxyethyl)-4-methylthiophene-3-carboxylate](/img/structure/B11676153.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11676163.png)
![3-chloro-N'-[(E)-(3-chloro-1H-indol-2-yl)methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B11676171.png)
![N'-[(E)-(4-ethylphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11676181.png)
![2-[(2-methoxy-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B11676192.png)

![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11676211.png)



![N-(2-chlorophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B11676249.png)
